molecular formula C10H8N2O B8800410 2-((1H-Indol-4-yl)oxy)acetonitrile CAS No. 118855-76-8

2-((1H-Indol-4-yl)oxy)acetonitrile

Cat. No.: B8800410
CAS No.: 118855-76-8
M. Wt: 172.18 g/mol
InChI Key: ZERGTXQEPAPZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-Indol-4-yl)oxy)acetonitrile is an organic compound featuring an indole core substituted at the 4-position with an ether-linked acetonitrile group. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules. The unique substitution pattern of this compound—with an oxygen atom bridging the indole’s 4-position and the nitrile-bearing methyl group—distinguishes it from other indole-acetonitrile analogs. This structural motif may influence its physicochemical properties, reactivity, and biological activity, making it a subject of interest in drug discovery and materials science .

Properties

CAS No.

118855-76-8

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-(1H-indol-4-yloxy)acetonitrile

InChI

InChI=1S/C10H8N2O/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,7H2

InChI Key

ZERGTXQEPAPZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key References
2-((1H-Indol-4-yl)oxy)acetonitrile 4-position Ether-linked nitrile C₁₀H₇N₂O 187.18
2-(4-Methoxy-1H-indol-3-yl)acetonitrile 3-position Methoxy + nitrile C₁₁H₁₀N₂O 188.19
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile 3-position Hydroxy + ketone + nitrile C₁₀H₈N₂O₂ 188.19
2-(4-Ethoxy-1H-indol-3-yl)acetonitrile 3-position Ethoxy + nitrile C₁₂H₁₂N₂O 202.24
2-(6-Methoxy-1H-indol-3-yl)acetonitrile 3-position Methoxy + nitrile C₁₁H₁₀N₂O 188.19

Key Observations :

  • Positional Isomerism : The target compound’s nitrile group is linked via an ether at the indole’s 4-position, whereas most analogs (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile) feature nitrile substitution at the 3-position. This positional difference alters electronic distribution and steric accessibility .
  • For example, the hydroxy group in 2-(4-hydroxy-2-oxoindolin-3-yl)acetonitrile enhances water solubility compared to methoxy derivatives .
  • Crystallographic Differences: Single-crystal X-ray studies of 2-(4-methoxy-1H-indol-3-yl)acetonitrile reveal planar indole rings with intermolecular hydrogen bonds (N–H⋯O and C–H⋯N), which stabilize crystal packing .

Physicochemical Properties

  • Hydroxy-substituted analogs (e.g., 2-(4-hydroxy-2-oxoindolin-3-yl)acetonitrile) show improved water solubility due to hydrogen-bonding capacity .
  • Thermal Stability : Crystallographic data for 2-(4-methoxy-1H-indol-3-yl)acetonitrile indicates a melting point >200°C, typical for rigid, planar indole derivatives . The target compound’s ether linkage may reduce thermal stability compared to direct C–C bonded nitriles.

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